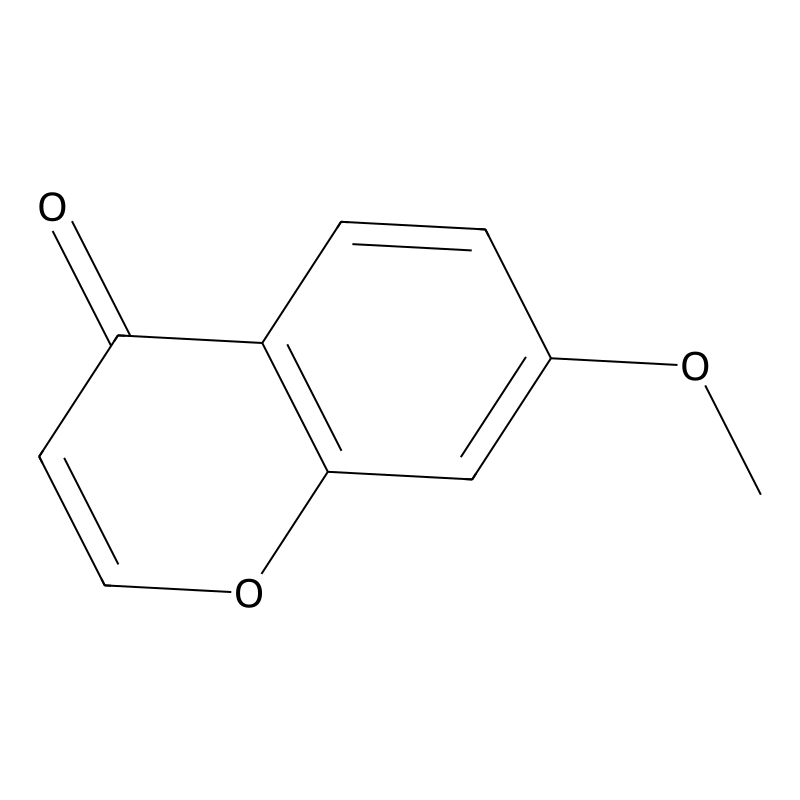7-Methoxy-4H-chromen-4-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antioxidant Activity
Many chromones exhibit antioxidant properties. Researchers might explore if 7-Methoxy-4H-chromen-4-one possesses similar properties and its potential as a free radical scavenger [].
Antimicrobial Activity
Some chromones have been shown to have antibacterial and antifungal properties. Scientists could investigate if 7-Methoxy-4H-chromen-4-one demonstrates antimicrobial activity against various pathogens [].
Enzyme Inhibition
Certain chromones have been identified as enzyme inhibitors. Researchers might explore if 7-Methoxy-4H-chromen-4-one can inhibit specific enzymes relevant to various diseases [].
Drug Discovery
Due to the structural similarity to other bioactive chromones, 7-Methoxy-4H-chromen-4-one could serve as a starting point for drug discovery efforts in different therapeutic areas. Scientists might use it to design and synthesize novel compounds with potential medicinal properties.
7-Methoxy-4H-chromen-4-one, also known as 7-methoxychromone, is a chemical compound with the molecular formula C10H10O3. It belongs to the class of compounds known as chromones, which are characterized by a benzopyranone structure. This compound features a methoxy group at the 7-position of the chromone ring, which significantly influences its chemical and biological properties. 7-Methoxy-4H-chromen-4-one is recognized for its diverse applications in medicinal chemistry, particularly due to its potential therapeutic effects and interactions with various biological targets .
- Oxidation: This compound can be oxidized to form quinones, which are reactive species that can further participate in various biochemical processes.
- Reduction: Reduction reactions can yield dihydro derivatives, altering the compound's reactivity and biological activity.
- Substitution: Electrophilic substitution can introduce various functional groups at specific positions on the chromone ring, allowing for the synthesis of a wide range of derivatives.
Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. The specific products formed depend on the reaction conditions and reagents used.
7-Methoxy-4H-chromen-4-one exhibits significant biological activities, making it a compound of interest in pharmacological research. Key activities include:
- Antimicrobial Properties: It has demonstrated effectiveness against various pathogens, suggesting potential applications as an antimicrobial agent.
- Antioxidant Activity: The compound shows promise in combating oxidative stress, which is linked to numerous diseases.
- Anticancer Potential: Research indicates that 7-methoxy-4H-chromen-4-one can inhibit the proliferation of cancer cells, particularly through mechanisms involving the inhibition of specific cell signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in macrophages .
The synthesis of 7-methoxy-4H-chromen-4-one can be achieved through several methods:
- Base-Catalyzed Reaction: A common method involves reacting 2-hydroxyacetophenone with dimethyl sulfate in the presence of a base to form 2-methoxyacetophenone. This intermediate undergoes cyclization using a Lewis acid catalyst, such as aluminum chloride.
- Industrial Production: For large-scale synthesis, optimized reaction conditions are employed to maximize yield and purity. This typically includes solvent extraction, recrystallization, and purification techniques like chromatography .
7-Methoxy-4H-chromen-4-one has numerous applications across various fields:
- Medicinal Chemistry: Its potential as an anticancer agent and antioxidant makes it valuable in drug development.
- Fluorescent Probes: It is utilized in creating probes for detecting metal ions and studying biochemical processes.
- Material Science: The compound's unique properties allow for its use in developing new materials with specific functional characteristics .
Studies have shown that 7-methoxy-4H-chromen-4-one interacts with several biological targets:
- Enzyme Inhibition: It has been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which could have implications for managing diabetes.
- Cell Signaling Pathways: The compound influences key signaling pathways related to inflammation and cancer progression, highlighting its potential therapeutic roles .
Several compounds share structural similarities with 7-methoxy-4H-chromen-4-one, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Methoxychromanone | Methoxy group at the 6-position | Different biological activity profile compared to 7-methoxychromone |
| 3-Formyl-5-methoxychromone | Formyl group at the 3-position | Enhanced reactivity due to additional formyl group |
| 6-Methoxychromone-3-carboxaldehyde | Carboxaldehyde group at the 3-position | Distinct functional groups affecting chemical behavior |
The uniqueness of 7-methoxy-4H-chromen-4-one lies in its specific substitution pattern at the 7-position, which imparts unique chemical reactivity and biological activity compared to its analogs .








